5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate
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Overview
Description
5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . It is a fused solid that appears white to off-white in color and is sensitive to moisture . This compound is known for its unique structure, which includes an isoxazole ring, a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate typically involves the cyclization of intermediate compounds. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine in refluxing methanolic conditions to yield methyl 5-phenylisoxazole-3-carboxylate . This intermediate is then reacted with hydrazine hydrate to form 5-phenylisoxazole-3-carbohydrazide . The final step involves the rearrangement of this intermediate in the presence of 1,2-dichloroethane at 110°C for 0.75 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as described above, with optimization for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted isoxazole derivatives.
Cycloaddition Reactions: It participates in (3 + 2) cycloaddition reactions, often catalyzed by metals like Cu(I) or Ru(II).
Common Reagents and Conditions
Hydroxylamine: Used in the initial cyclization step.
Hydrazine Hydrate: Utilized for the formation of carbohydrazide intermediates.
1,2-Dichloroethane: Employed in the final rearrangement step.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which are valuable in medicinal chemistry and drug discovery .
Scientific Research Applications
5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its potential biological activities and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-3-Phenyl-4-Isoxazolyl Isocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis . This distinguishes it from other isoxazole derivatives that may lack this functional group and, consequently, the same level of reactivity .
Properties
IUPAC Name |
4-isocyanato-5-methyl-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(13-15-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTGYRAJPUYYOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379841 |
Source
|
Record name | 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268748-84-1 |
Source
|
Record name | 4-Isocyanato-5-methyl-3-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isocyanato-5-methyl-3-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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